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Compound of Interest

Compound Name: Disuccinimidyl sulfoxide

Cat. No.: B10769550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic digestion of

proteins cross-linked with disuccinimidyl sulfoxide (DSSC). These guidelines are designed to

assist researchers in proteomics and structural biology in preparing cross-linked samples for

mass spectrometry analysis, a critical step for identifying protein-protein interactions and

elucidating protein structures.

Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful tool

for studying protein structures and interactions. Disuccinimidyl sulfoxide (DSSC) is a mass

spectrometry-cleavable cross-linker that facilitates the identification of cross-linked peptides. A

crucial step in the XL-MS workflow is the enzymatic digestion of the cross-linked protein

complexes. The introduction of the cross-linker can, however, hinder enzymatic cleavage,

necessitating optimized digestion strategies. This guide outlines various enzymatic digestion

protocols to improve the yield and coverage of identified cross-links.

The modification of lysine residues by DSSO can reduce the accessibility of tryptic cleavage

sites, potentially leading to incomplete digestion and the generation of long, difficult-to-detect

peptides.[1][2][3][4] To overcome this, alternative and sequential digestion strategies using

multiple proteases are often employed to increase the number of identified cross-links.[1][2][3]

[4][5]
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Data Presentation: Comparison of Digestion
Strategies
The choice of enzyme and digestion strategy significantly impacts the number of identified

cross-linked peptides. The following tables summarize quantitative data from studies

comparing different proteases for the digestion of DSSO-cross-linked proteins.

Digestion Strategy
Number of Unique Cross-
linked Lysine Sites
Identified (BSA)

Reference

Trypsin only 18 [2][5]

Sequential LysC and Trypsin 90 [2][5]

GluC only 69 [2]

Chymotrypsin only 56 [2]

Digestion Strategy
Number of Unique Cross-
linked Sites Identified
(Human Chromatin)

Reference

Trypsin only 384 [1]

Sequential LysC followed by

Trypsin
253 [1]

Chymotrypsin 43 [1]

GluC 27 [1]

Experimental Protocols
Here, we provide detailed protocols for the cross-linking and subsequent enzymatic digestion

of proteins.
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Protocol 1: In-Solution Digestion of DSSO-Cross-linked
Proteins
This protocol is a standard method for the digestion of cross-linked proteins in solution.

Materials:

DSSC (50 mM in DMSO)

HEPES buffer (20 mM HEPES, pH 8.0, 150 mM NaCl, 1.5 mM MgCl₂) or PBS buffer (pH 7.2)

Quenching buffer (1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

LysC (mass spectrometry grade)

Formic Acid (FA)

Procedure:

Cross-linking:

Dissolve the protein of interest (e.g., 50 µg of BSA) in 50 µL of HEPES buffer.[1]

Add DSSO to a final concentration of 1 mM (a 1:1 molar ratio of protein amine groups to

DSSO is a good starting point).[1]

Incubate the reaction at room temperature for 1 hour.[1]

Quench the reaction by adding ammonium bicarbonate to a final concentration of 20-50

mM and incubate for 30 minutes at room temperature.[1][6]

Reduction and Alkylation:
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Add DTT to a final concentration of 10 mM and incubate at 37°C for 45 minutes to reduce

disulfide bonds.[6][7]

Cool the sample to room temperature.

Add IAA to a final concentration of 20-55 mM and incubate in the dark at room

temperature for 30 minutes to alkylate cysteine residues.[6][7]

Enzymatic Digestion (Choose one of the following options):

Trypsin-only Digestion:

Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).[6][7]

Incubate overnight at 37°C.[6][7]

Sequential LysC and Trypsin Digestion:

Add LysC at a 1:100 enzyme-to-protein ratio (w/w) and incubate for 4 hours at 37°C.

Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[1][8]

Sample Cleanup:

Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the

digestion.[6]

Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction

method.[6]

Dry the sample using a speed vacuum and resuspend in 0.1% formic acid for mass

spectrometry analysis.[6]

Protocol 2: On-Bead Digestion of Immunoprecipitated
Cross-linked Complexes
This protocol is suitable for the digestion of cross-linked protein complexes that have been

enriched, for example, by immunoprecipitation.
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Materials:

Magnetic beads with immunoprecipitated protein complex

Cross-linking buffer (e.g., PBS, pH 7.8-8.0)

DSSC (50 mM in DMSO)

Quenching buffer (1 M Tris-HCl, pH 7.8)

Ammonium Bicarbonate (100 mM)

Trypsin (mass spectrometry grade)

Formic Acid (FA)

Procedure:

Cross-linking:

Wash the beads with the cross-linking buffer.

Resuspend the beads in 400 µL of cross-linking buffer and add 8 µL of 50 mM DSSO (final

concentration 1 mM).[9]

Incubate for 45 minutes at 25°C with gentle mixing.[9]

Quench the reaction by adding Tris-HCl to a final concentration of 20 mM and incubate for

30 minutes at 25°C.[9]

On-Bead Digestion:

Wash the beads with 100 mM ammonium bicarbonate.

Resuspend the beads in 10 µL of 100 mM ammonium bicarbonate containing 100 ng of

trypsin.[9]

Incubate for 12-16 hours at 37°C.[9]
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(Optional) Add a second aliquot of 100 ng trypsin and incubate for another 4 hours at

37°C.[9]

Sample Cleanup:

Collect the supernatant containing the digested peptides using a magnetic stand.

Acidify the supernatant with formic acid to a final concentration of 5% (v/v).[9]

Desalt the peptides using a C18 spin column.[9]

Dry the sample and resuspend in 0.1% formic acid for mass spectrometry analysis.[9]

Visualizations
Experimental Workflow for In-Solution Digestion
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Caption: Workflow for in-solution enzymatic digestion of DSSO-cross-linked proteins.
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Decision Tree for Choosing a Digestion Strategy

Start: Cross-linked
Protein Sample

Is the sample a
complex mixture?

Trypsin-only digestion
(Good starting point)

No

Sequential Digestion
(e.g., LysC/Trypsin)

for increased coverage

Yes

Is sequence coverage low
with trypsin alone?

Consider alternative proteases
(GluC, Chymotrypsin)

for different cleavage sites

YesConsider

Click to download full resolution via product page

Caption: Decision guide for selecting an appropriate enzymatic digestion strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10769550?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769550?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC
[pmc.ncbi.nlm.nih.gov]

2. Optimized cross-linking mass spectrometry for in situ interaction proteomics | bioRxiv
[biorxiv.org]

3. Sequential Digestion with Trypsin and Elastase in Cross-Linking Mass Spectrometry -
PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. biorxiv.org [biorxiv.org]

6. Differential tandem mass spectrometry-based cross-linker: a new approach for high
confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

7. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling -
PMC [pmc.ncbi.nlm.nih.gov]

8. lcms.labrulez.com [lcms.labrulez.com]

9. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA
synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Enzymatic
Digestion of DSSO-Cross-linked Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10769550#enzymatic-digestion-of-dsso-cross-linked-
proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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